

Application Notes: 5-HMSiR-Hoechst for Live-Cell Nuclear Staining

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Compound of Interest

Compound Name: 5-HMSiR-Hoechst

Cat. No.: B12381734

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Introduction

5-HMSiR-Hoechst is a state-of-the-art, far-red fluorescent probe designed for the specific staining of DNA in living cells.[1][2] This probe is a conjugate of Hoechst 33258, a minor groove-binding DNA stain, and hydroxymethyl silicon-rhodamine (HMSiR), a spontaneously blinking far-red fluorophore.[1][2][3] A key advantage of 5-HMSiR-Hoechst is its remarkable fluorogenic nature; its fluorescence intensity increases by approximately 400-fold upon binding to DNA. This property, coupled with its far-red excitation and emission spectra, minimizes phototoxicity and background fluorescence, making it an ideal tool for long-term live-cell imaging and advanced microscopy techniques such as single-molecule localization microscopy (SMLM) and stimulated emission depletion (STED) microscopy.

Mechanism of Action

The 5-HMSiR-Hoechst probe is designed for high contrast and low background in live-cell imaging. In its unbound state, the fluorescence of the HMSiR moiety is quenched through two mechanisms: spiroether formation and intramolecular quenching by the Hoechst moiety. Upon entering the cell and binding to the minor groove of DNA, a conformational change is induced,

leading to a dramatic increase in fluorescence. This "OFF-ON" switching mechanism allows for no-wash imaging, as the unbound probes remain in a dark state.

Data Presentation

Spectroscopic Properties

Property	Value
Excitation Maximum (Ex)	~640 nm
Emission Maximum (Em)	~675 nm
Fluorescence Increase upon DNA binding	~400-fold

Recommended Staining Conditions

Parameter	Recommendation
Stock Solution Preparation	Prepare a 1 mM stock solution in DMSO. Store at -20°C, protected from light.
Working Concentration	0.5 - 5 μ M in cell culture medium. The optimal concentration may vary depending on the cell type and experimental conditions.
Incubation Time	30 - 60 minutes.
Incubation Temperature	37°C
Washing Step	Generally not required (wash-free), but washing with pre-warmed medium or PBS can reduce any residual background if necessary.

Experimental Protocol

This protocol provides a step-by-step guide for staining live cells with 5-HMSiR-Hoechst.

Materials

- 5-HMSiR-Hoechst dye

- Dimethyl sulfoxide (DMSO)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Cells cultured on a suitable imaging dish or plate

Protocol Steps

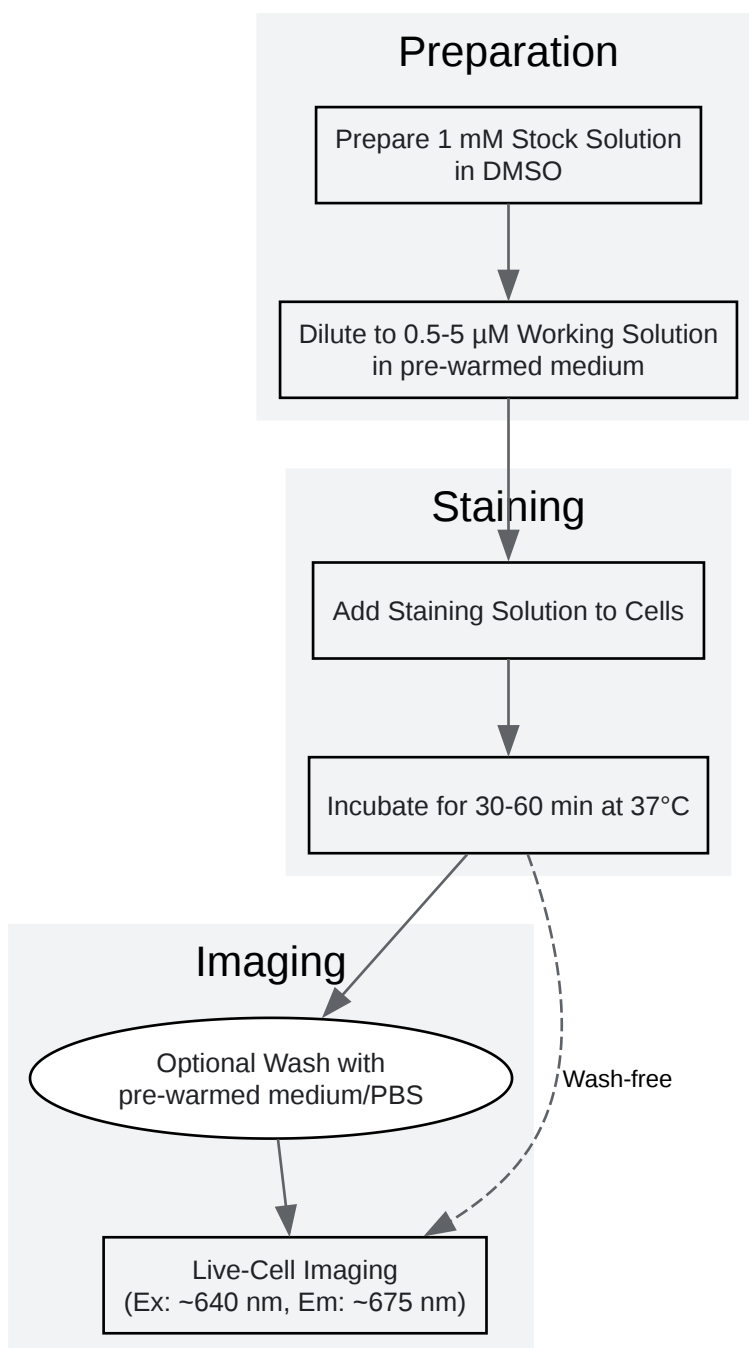
- Prepare Stock Solution:
 - Dissolve the 5-HMSiR-Hoechst powder in DMSO to prepare a 1 mM stock solution.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C, protected from light.
- Prepare Staining Solution:
 - On the day of the experiment, thaw an aliquot of the 5-HMSiR-Hoechst stock solution.
 - Dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration (e.g., 1 μ M).
- Cell Staining:
 - Remove the existing culture medium from the cells.
 - Add the staining solution to the cells, ensuring the entire surface is covered.
 - Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.
- Imaging:
 - After incubation, the cells can be imaged directly without washing.
 - If a higher signal-to-noise ratio is desired, you may optionally wash the cells once or twice with pre-warmed PBS or complete culture medium before imaging.

- Image the cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (Excitation: ~640 nm, Emission: ~675 nm).

Diagrams

Experimental Workflow

5-HMSiR-Hoechst Live-Cell Staining Workflow

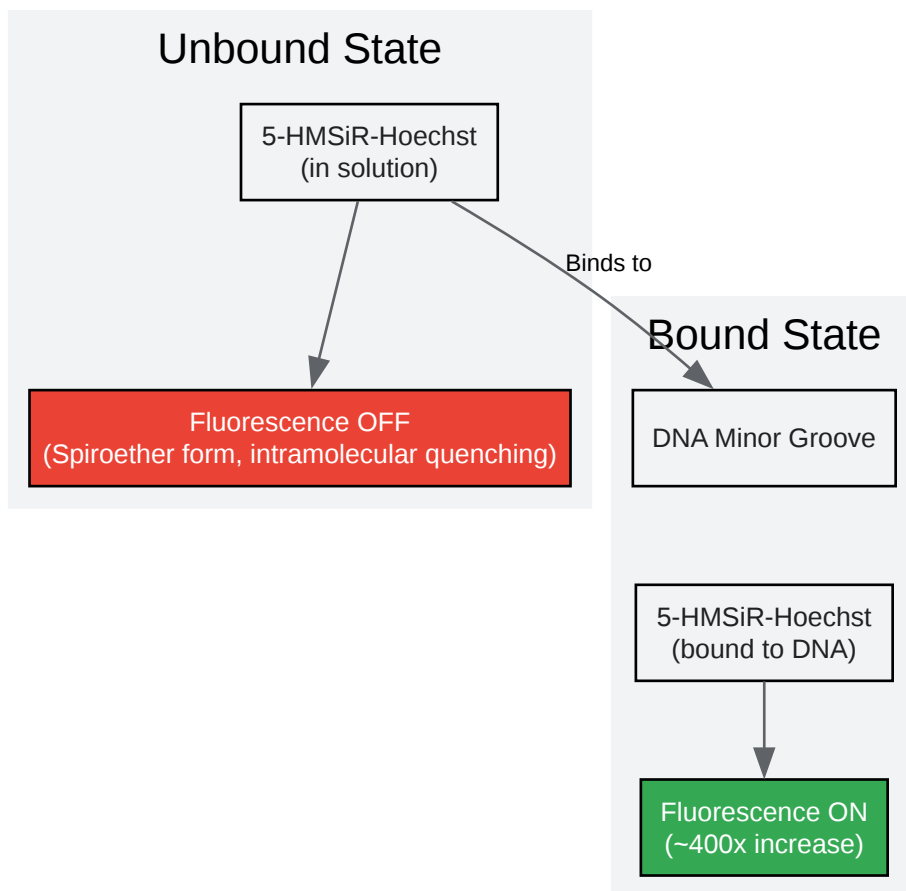


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Caption: Workflow for live-cell nuclear staining with 5-HMSiR-Hoechst.

Mechanism of Action

Mechanism of 5-HMSiR-Hoechst Fluorescence



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Caption: "OFF-ON" fluorescence mechanism of 5-HMSiR-Hoechst upon DNA binding.

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References

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- [2. Far-red switching DNA probes for live cell nanoscopy - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. Far-red switching DNA probes for live cell nanoscopy - Chemical Communications \(RSC Publishing\) DOI:10.1039/D0CC06759H \[pubs.rsc.org\]](#)
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